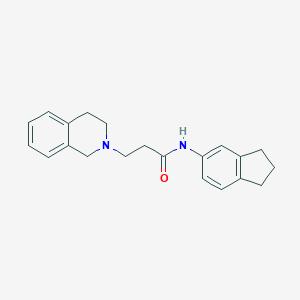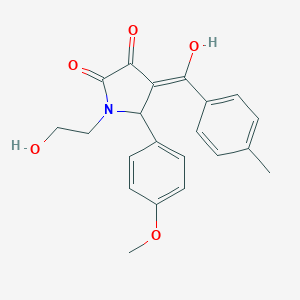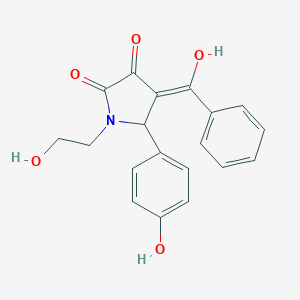
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide, also known as DIPLA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DIPLA is a synthetic compound that is designed to target specific biological pathways, with the aim of modulating cellular processes and improving health outcomes. In
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the fields of neuroscience and cancer research. In neuroscience, N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to modulate the activity of certain neurotransmitter receptors, including the dopamine D2 receptor and the sigma-1 receptor. These receptors are involved in a range of physiological processes, including mood regulation, pain perception, and motor function, and are therefore potential targets for the treatment of neurological disorders such as schizophrenia, depression, and Parkinson's disease.
In cancer research, N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and prostate cancer. This effect is thought to be mediated through the modulation of certain signaling pathways, including the Akt/mTOR pathway and the NF-κB pathway, which are involved in cell survival and proliferation.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways and cellular processes. In neuroscience, N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to act as a partial agonist at the dopamine D2 receptor and as a sigma-1 receptor agonist, which may contribute to its antipsychotic and antidepressant effects. In cancer research, N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to inhibit the Akt/mTOR pathway and the NF-κB pathway, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to have a range of biochemical and physiological effects, depending on the specific biological pathway that it targets. In neuroscience, N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to modulate the activity of certain neurotransmitter receptors, which can affect mood, cognition, and motor function. In cancer research, N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells, which can lead to cell death and tumor regression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This allows researchers to study the compound in a controlled environment and to investigate its effects on specific biological pathways. However, one limitation of using N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide in lab experiments is that it may have off-target effects on other biological pathways, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide. One area of interest is the development of more potent and selective analogs of N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide, which can target specific biological pathways with greater precision. Another area of interest is the investigation of N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide's potential therapeutic applications in other areas, such as cardiovascular disease and metabolic disorders. Overall, N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has the potential to be a valuable tool for understanding the biology of specific cellular processes and for developing new therapies for a range of diseases.
Métodos De Síntesis
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide is synthesized through a multi-step process that involves the condensation of 2,3-dihydro-1H-indene-5-carboxylic acid with 3,4-dihydroisoquinoline-1(2H)-carboxylic acid, followed by subsequent reduction and amidation reactions. The final product is a white crystalline powder with a melting point of 168-170°C.
Propiedades
Nombre del producto |
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide |
|---|---|
Fórmula molecular |
C21H24N2O |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide |
InChI |
InChI=1S/C21H24N2O/c24-21(22-20-9-8-16-6-3-7-18(16)14-20)11-13-23-12-10-17-4-1-2-5-19(17)15-23/h1-2,4-5,8-9,14H,3,6-7,10-13,15H2,(H,22,24) |
Clave InChI |
XGGFCKFLFFWPJS-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCC4=CC=CC=C4C3 |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCC4=CC=CC=C4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247058.png)
![1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247059.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)
![1-Benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247063.png)
![1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247065.png)
![N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B247070.png)
![Ethyl 1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B247071.png)
![3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B247072.png)
![Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247074.png)
amino]-N-phenylpropanamide](/img/structure/B247075.png)
![ethyl 4-(4-(2-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247076.png)


